molecular formula C22H23N7O2 B2584227 2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1172797-73-7

2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2584227
CAS No.: 1172797-73-7
M. Wt: 417.473
InChI Key: SQRAVZFDNWCAHY-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key pharmacophores:

Indole core: The 1H-indol-3-yl moiety is a privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and kinase inhibition .

Pyrazolo[3,4-d]pyrimidine: A nitrogen-rich heterocycle commonly found in kinase inhibitors (e.g., crizotinib analogs), with the 4-piperidin-1-yl substitution enhancing solubility and target binding .

Acetamide linker: The N-(2-(heterocyclic)ethyl)acetamide group facilitates membrane permeability and metabolic stability .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c30-19(16-12-24-18-7-3-2-6-15(16)18)22(31)23-8-11-29-21-17(13-27-29)20(25-14-26-21)28-9-4-1-5-10-28/h2-3,6-7,12-14,24H,1,4-5,8-11H2,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRAVZFDNWCAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives

  • Structure : Replaces the pyrazolo[3,4-d]pyrimidine-piperidine unit with adamantane, a lipophilic carbocycle.
  • Activity : Adamantane-containing analogs exhibit potent antiproliferative activity (IC₅₀ = 0.2–1.8 μM in breast cancer cell lines) due to tubulin polymerization inhibition .
  • Advantage : Enhanced blood-brain barrier penetration compared to the target compound.
  • Limitation : Higher logP values (>5) suggest poorer aqueous solubility .

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Structure: Hybridizes pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine, omitting the indole and acetamide groups.
  • Synthesis : Uses Vilsmeier–Haack formylation followed by cyclization (82% yield) .

Pyrazolo-Pyridine-N-Acetamides

  • Structure : Features pyrazolo[3,4-b]pyridine cores instead of pyrazolo[3,4-d]pyrimidine, linked to 4-chlorophenyl groups.
  • Synthesis : Achieved via K₂CO₃-mediated alkylation in DMF (15–24 hr, room temperature) .
  • Activity: Moderate antimicrobial properties (MIC = 32–64 μg/mL against S.

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Biological Activity Synthesis Yield/Time Reference
Target Compound Indole + pyrazolo[3,4-d]pyrimidine Piperidin-1-yl, ethylacetamide linker Hypothesized kinase inhibition Not reported
Adamantane-indole-acetamide Indole + adamantane Adamantane, 2-oxoacetamide Antiproliferative (IC₅₀ = 0.2–1.8 μM) 60–75% (6–8 hr reflux)
Thieno-pyrazolo-pyrimidine Thieno[3,2-d]pyrimidine 3-Phenyl, pyrazolo[3,4-d]pyrimidine DNA G-quadruplex binding 82% (5 hr at 70°C)
Pyrazolo-pyridine-N-acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, acetamide Antimicrobial (MIC = 32–64 μg/mL) 65–78% (15–24 hr rt)

Research Findings and Implications

Piperidine vs. Adamantane : The piperidin-1-yl group in the target compound likely improves solubility (predicted logP = 3.2) compared to adamantane derivatives (logP >5), favoring oral bioavailability .

Heterocycle Fusion: Thieno-pyrimidine hybrids lack the indole moiety critical for kinase inhibition but offer unique electronic properties for probe development .

Synthetic Flexibility : The acetamide linker enables modular synthesis, as demonstrated in pyrazolo-pyridine analogs , though regioselectivity in pyrazolo[3,4-d]pyrimidine systems remains challenging .

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